(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-[(4-methylphenyl)sulfanyl]prop-2-en-1-one
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Overview
Description
(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-[(4-methylphenyl)sulfanyl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a chlorophenyl group, a dimethylamino group, and a methylphenylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-[(4-methylphenyl)sulfanyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 4-methylthiobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-[(4-methylphenyl)sulfanyl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-[(4-methylphenyl)sulfanyl]prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is studied for its potential use in developing new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising candidate for treating various diseases.
Industry
In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-[(4-methylphenyl)sulfanyl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(4-chlorophenyl)-3-(dimethylamino)-2-[(4-methylphenyl)sulfanyl]prop-2-en-1-one: A geometric isomer with similar properties but different spatial arrangement.
(2Z)-1-(4-bromophenyl)-3-(dimethylamino)-2-[(4-methylphenyl)sulfanyl]prop-2-en-1-one: A compound with a bromine atom instead of chlorine, exhibiting different reactivity and biological activity.
(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-[(4-methoxyphenyl)sulfanyl]prop-2-en-1-one: A compound with a methoxy group instead of a methyl group, affecting its chemical and biological properties.
Uniqueness
(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-[(4-methylphenyl)sulfanyl]prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(4-methylphenyl)sulfanylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNOS/c1-13-4-10-16(11-5-13)22-17(12-20(2)3)18(21)14-6-8-15(19)9-7-14/h4-12H,1-3H3/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSZEHGXOCIEBE-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=CN(C)C)C(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S/C(=C\N(C)C)/C(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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